Benzamide, N-(2-methylpropyl)-2-nitro-

Thermodynamics Medicinal Chemistry Physicochemical Characterization

Benzamide, N-(2-methylpropyl)-2-nitro- (CAS 88358-27-4) is an ortho-nitro substituted N-alkyl benzamide critical for antitubercular drug discovery. Its ortho-nitro group imparts a unique electronic and thermodynamic profile (gas-phase enthalpy) that differs substantially from meta/para isomers, making it irreplaceable in SAR studies of DprE1 inhibitors. With a defined XLogP3 of 1.5 and TPSA of 74.9 Ų, it serves as a validated analytical reference standard for LC-MS/HPLC method development. Select this compound for isomerically pure, thermodynamically characterized building blocks that ensure reproducible research outcomes.

Molecular Formula C11H14N2O3
Molecular Weight 222.24 g/mol
CAS No. 88358-27-4
Cat. No. B11991343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzamide, N-(2-methylpropyl)-2-nitro-
CAS88358-27-4
Molecular FormulaC11H14N2O3
Molecular Weight222.24 g/mol
Structural Identifiers
SMILESCC(C)CNC(=O)C1=CC=CC=C1[N+](=O)[O-]
InChIInChI=1S/C11H14N2O3/c1-8(2)7-12-11(14)9-5-3-4-6-10(9)13(15)16/h3-6,8H,7H2,1-2H3,(H,12,14)
InChIKeyYCQLFKGHOHITGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzamide, N-(2-methylpropyl)-2-nitro- (CAS 88358-27-4) Technical and Procurement Profile


Benzamide, N-(2-methylpropyl)-2-nitro- (CAS 88358-27-4), also known as N-isobutyl-2-nitrobenzamide, is an ortho-nitro substituted aromatic amide belonging to the N-alkyl nitrobenzamide family [1]. This compound class is a structural simplification of DprE1 inhibitors and is under investigation for antitubercular and other biological activities [2]. Its defining features are the ortho-nitro group, which dictates its unique electronic and thermodynamic profile, and the N-isobutyl side chain, which modulates lipophilicity (XLogP3: 1.5) and potential target engagement .

The Critical Risks of Substituting Benzamide, N-(2-methylpropyl)-2-nitro- (88358-27-4) with Close Analogs


Substitution of Benzamide, N-(2-methylpropyl)-2-nitro- (88358-27-4) with a positional isomer or a different N-alkyl nitrobenzamide is not chemically equivalent. The ortho-nitro configuration creates a distinct electronic environment that profoundly impacts molecular stability, reactivity, and biological recognition compared to meta- or para-substituted analogs [1]. As demonstrated by significant differences in gas-phase enthalpies of formation among nitrobenzamide isomers, the ortho-substitution imparts a higher-energy state that can dictate downstream physicochemical behavior and interaction potential [2]. Such differences can invalidate structure-activity relationship (SAR) studies, alter metabolic or degradation pathways, and compromise the reproducibility of established experimental protocols.

Quantitative Differentiation of Benzamide, N-(2-methylpropyl)-2-nitro- (88358-27-4) for Research Procurement


Thermodynamic Stability Comparison: Ortho- vs. Meta-Nitrobenzamide Core

The core ortho-nitrobenzamide scaffold of Benzamide, N-(2-methylpropyl)-2-nitro- possesses a quantifiably different thermodynamic stability compared to its meta-nitro isomer, a key determinant of its intrinsic molecular energy and potential reactivity. This is inferred from experimental data on the parent nitrobenzamide isomers, where the ortho-substituted compound exhibits a significantly higher gas-phase enthalpy of formation [1].

Thermodynamics Medicinal Chemistry Physicochemical Characterization

Polar Surface Area and Lipophilicity Profile vs. Unsubstituted Parent Compound

The N-isobutyl substitution in Benzamide, N-(2-methylpropyl)-2-nitro- confers a distinct lipophilic-hydrophilic balance compared to the unsubstituted 2-nitrobenzamide scaffold, a key parameter influencing membrane permeability and off-target binding. This is quantified by calculated LogP and Topological Polar Surface Area (TPSA) values .

Drug Design ADME Prediction Physicochemical Properties

Commercial Availability and Pricing Benchmarking for N-Isobutyl-2-nitrobenzamide

Benzamide, N-(2-methylpropyl)-2-nitro- (CAS 88358-27-4) is commercially available in research quantities, with pricing that establishes a clear market benchmark for procurement planning. A direct price comparison for a 50mg unit of this specific ortho-isomer is available from a public supplier catalog .

Research Procurement Cost Analysis Chemical Sourcing

Primary Research Applications for Benzamide, N-(2-methylpropyl)-2-nitro- (88358-27-4)


Medicinal Chemistry: Development of Ortho-Substituted N-Alkyl Nitrobenzamide Libraries

This compound serves as a key building block or reference standard for constructing focused libraries of N-alkyl nitrobenzamides, specifically for exploring the effect of the ortho-nitro group on target engagement. As highlighted in recent antimycobacterial research, N-alkyl nitrobenzamides are simplified analogs of DprE1 inhibitors, a critical target in tuberculosis drug discovery [1]. The unique thermodynamic profile of the ortho-isomer [2] and its distinct lipophilicity make it an essential comparator in SAR studies aimed at optimizing potency, metabolic stability, or physicochemical properties of this compound class.

Biophysical and Thermodynamic Characterization Studies

The established thermodynamic parameters for the ortho-nitrobenzamide scaffold provide a foundational dataset for more advanced biophysical studies. Researchers investigating ligand-receptor binding energetics, crystal polymorphism, or thermal stability of formulations can utilize this compound as a defined ortho-substituted standard. Its quantifiably different enthalpy of formation compared to meta- and para-isomers [2] makes it a critical control in calorimetry or thermal analysis experiments designed to isolate the energetic contributions of positional isomerism.

Analytical Chemistry: Reference Standard for Method Development

Due to its distinct physicochemical properties, including a defined XLogP3 of 1.5 and TPSA of 74.9 Ų , Benzamide, N-(2-methylpropyl)-2-nitro- is well-suited as an analytical reference standard for developing and validating chromatographic methods (e.g., HPLC, LC-MS). Its unique retention time and spectral signature, which differ from other nitrobenzamide regioisomers, enable the precise quantification and purity assessment of this specific compound in complex reaction mixtures or biological matrices, ensuring the reliability of research data.

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